(Dodecyloxy)(oxo)acetate
Description
Contextualization within Organic Oxoacetate Chemistry
(Dodecyloxy)(oxo)acetate belongs to the broader class of organic compounds known as α-keto esters. These molecules are characterized by a ketone functional group positioned adjacent to an ester group. beilstein-journals.org This arrangement of vicinal carbonyl groups makes them highly reactive and versatile intermediates in organic synthesis. beilstein-journals.org The electrophilicity of the keto group is enhanced by the adjacent ester, making it a prime target for nucleophilic attack. beilstein-journals.org
The synthesis of α-keto esters can be achieved through various established methods, including the Friedel-Crafts acylation of arenes with reagents like oxalyl chloride derivatives, the oxidation of corresponding α-hydroxy esters, and reactions involving organometallic reagents with diethyl oxalate (B1200264). mdpi.comresearchgate.net These synthetic routes offer access to a diverse range of α-keto esters with various substituents. mdpi.com
The reactivity of the α-keto ester core allows for a multitude of chemical transformations. They are key building blocks in the synthesis of heterocyclic compounds, which are prevalent in pharmaceuticals and agrochemicals. google.com Furthermore, they can participate in reactions such as aldol (B89426) additions, Mannich reactions, and carbonyl-ene reactions, providing pathways to complex molecular architectures found in natural products. beilstein-journals.org
Significance and Research Rationale for this compound Investigations
The primary significance of investigating this compound lies in the unique combination of its hydrophobic dodecyl tail and its hydrophilic and reactive oxoacetate head. The long C12 alkyl chain, known as a dodecyloxy group, is a common feature in surfactants and amphiphilic molecules. This structural component imparts a tendency to self-assemble in solution, forming micelles or other organized structures, and to adsorb at interfaces, reducing surface tension. acs.org
The rationale for studying this specific compound is to explore the novel properties that arise from the synergy between the amphiphilic nature of the dodecyloxy group and the well-documented reactivity of the α-keto ester moiety. This could lead to the development of reactive surfactants, functional monomers for polymerization, or building blocks for complex, self-organizing molecular systems. The presence of the dodecyloxy chain could also influence the solubility and reactivity of the oxoacetate core in different solvent systems, potentially enabling new synthetic methodologies. Moreover, such amphiphilic molecules are of interest in drug delivery, where they can encapsulate hydrophobic drugs and improve their bioavailability.
Overview of Key Research Areas in this compound Chemistry
Given the limited direct research on this compound, the field is open to exploration in several key areas.
Synthesis and Characterization: A fundamental research area would be the development of efficient and scalable synthetic routes to this compound. This would likely involve the adaptation of known methods for α-keto ester synthesis, such as the esterification of 2-oxoacetic acid with dodecanol (B89629) or the reaction of a dodecyloxy-containing nucleophile with an appropriate electrophilic two-carbon building block. Subsequent detailed characterization using spectroscopic techniques (NMR, IR, Mass Spectrometry) and physical methods would be crucial to understanding its properties. researchgate.netnih.govodu.edu
Amphiphilic and Self-Assembly Properties: A significant area of investigation would be the study of its surfactant properties. This would involve determining its critical micelle concentration (CMC), surface tension reduction capabilities, and emulsification efficiency. The self-assembly behavior in different solvents and at various concentrations could be explored to understand the formation of micelles, vesicles, or potentially liquid crystalline phases. acs.org
Polymer and Materials Science: The reactive nature of the oxoacetate group suggests that this compound could serve as a functional monomer. Polymerization or incorporation into polymer backbones could lead to new materials with tailored properties, such as amphiphilic polymers for coatings, dispersants, or nanocarriers. bohrium.com The long alkyl chain could also be exploited in the formation of organogels. mdpi.com
Applications in Organic Synthesis: The α-keto ester moiety can be used as a handle for a variety of chemical transformations. Research could focus on using this compound as a precursor for synthesizing more complex molecules, where the dodecyloxy group provides specific solubility or acts as a phase-transfer handle. Its utility in asymmetric catalysis could also be explored. nih.gov
Biological and Medicinal Chemistry: The amphiphilic structure of this compound makes it a candidate for investigation in biological systems. Research could explore its potential in drug delivery systems, as a membrane-interacting molecule, or as a precursor for novel bioactive compounds. The ester linkage is potentially biodegradable, which is an attractive feature for biomedical and environmental applications. jst.go.jp
Data Tables
Table 1: Representative Properties of α-Keto Esters
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Application Area |
| Ethyl oxoacetate | C₄H₆O₃ | 102.09 | Organic synthesis intermediate nih.gov |
| Methyl 2-oxo-2-phenylacetate | C₉H₈O₃ | 164.16 | Precursor for pharmaceuticals |
| Ethyl 2-(4-cyclopropylthio)phenyl-2-oxoacetate | C₁₄H₁₆O₃S | 280.34 | Medicinal chemistry (anti-inflammatory) |
| Methyl 2-ferrocenyl-2-oxo-acetate | C₁₃H₁₂FeO₃ | 288.08 | Synthesis of ferrocene (B1249389) derivatives researchgate.net |
Table 2: Properties of Representative Dodecyloxy-Containing Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Property/Application |
| [2-(Dodecyloxy)ethoxy]acetic acid | C₁₆H₃₂O₄ | 288.42 | Surfactant, emulsifier |
| (3-(Dodecyloxy)-2-hydroxypropyl)bis(2-hydroxyethyl)methylammonium methyl sulphate | C₂₁H₄₇NO₈S | 473.67 | Cationic surfactant, drug delivery |
| Dodecyl 2-(dodecyloxy)quinoline-4-carboxylate | C₃₄H₅₅NO₃ | 525.81 | Synthesis of quinoline (B57606) derivatives researchgate.net |
| 1-(4-dodecyloxy-phenyl)-propenone | C₂₁H₃₂O₂ | 316.48 | Polymerizable hydrophobic monomer bohrium.com |
Structure
3D Structure
Properties
IUPAC Name |
2-dodecoxy-2-oxoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O4/c1-2-3-4-5-6-7-8-9-10-11-12-18-14(17)13(15)16/h2-12H2,1H3,(H,15,16)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTUTNVIOPLRQC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25O4- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70614350 | |
| Record name | (Dodecyloxy)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
185043-26-9 | |
| Record name | (Dodecyloxy)(oxo)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70614350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Preparative Routes for Dodecyloxy Oxo Acetate
Retrosynthetic Analysis of the (Dodecyloxy)(oxo)acetate Scaffold
Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. ias.ac.indeanfrancispress.come3s-conferences.org It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. ias.ac.inscripps.edu For this compound, the most logical disconnection is at the ester linkage.
The primary retrosynthetic disconnection of the this compound target molecule (I) is the C-O bond of the ester functional group. This leads to two key synthons: a dodecyloxycarbonyl cation equivalent (II) and an oxoacetate anion equivalent, or more practically, their corresponding synthetic equivalents. The most straightforward synthetic equivalents are glyoxylic acid (also known as oxoacetic acid) (III) and 1-dodecanol (B7769020) (IV). atamanchemicals.com
Figure 1: Retrosynthetic Analysis of this compound
This analysis suggests that the most direct forward synthesis would involve the esterification of glyoxylic acid with 1-dodecanol. Alternative pathways could involve the reaction of an activated glyoxylic acid derivative with 1-dodecanol or the transesterification of a simpler alkyl glyoxylate (B1226380).
Esterification Strategies for the Oxoacetate Moiety
The formation of the ester bond is the crucial step in the synthesis of this compound. Several esterification methods are available, each with its own advantages and limitations.
Direct condensation, specifically the Fischer-Speier esterification, is a common and cost-effective method for synthesizing esters. masterorganicchemistry.comwikipedia.org This acid-catalyzed reaction involves heating a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. wikipedia.orglibretexts.orgorganic-chemistry.org
The reaction is an equilibrium process, and to drive it towards the product, water, a byproduct, must be removed. libretexts.orgorganic-chemistry.org This can be achieved by azeotropic distillation using a Dean-Stark apparatus or by using a large excess of the alcohol. organic-chemistry.org
Table 1: Key Parameters in Fischer-Speier Esterification
| Parameter | Description | Typical Conditions |
| Catalyst | Strong Brønsted or Lewis acids. | Sulfuric acid, p-toluenesulfonic acid. wikipedia.orgorganic-chemistry.org |
| Temperature | Typically refluxing temperature of the alcohol or solvent. | 60–110 °C. wikipedia.org |
| Reaction Time | Varies depending on substrates and conditions. | 1–10 hours. wikipedia.org |
| Water Removal | Essential to shift the equilibrium. | Azeotropic distillation (e.g., with toluene), molecular sieves. organic-chemistry.org |
For the synthesis of this compound, this would involve reacting glyoxylic acid with 1-dodecanol under acidic conditions. However, the presence of the aldehyde group in glyoxylic acid can lead to side reactions, such as acetal (B89532) formation with the alcohol. ripublication.com
Transesterification is another viable route, where an existing ester is reacted with an alcohol in the presence of a catalyst to exchange the alkoxy group. researchgate.net This method is particularly useful when the starting carboxylic acid is unstable or when purification from the direct esterification is challenging. researchgate.net For the synthesis of this compound, a simple alkyl glyoxylate, such as methyl glyoxylate or ethyl glyoxylate, could be reacted with 1-dodecanol.
The reaction can be catalyzed by either acids or bases. unl.edu To drive the equilibrium towards the desired product, the lower-boiling alcohol byproduct (e.g., methanol (B129727) or ethanol) is typically removed by distillation. A study on the transesterification of methyl or propyl glyoxylate with dodecanol (B89629) mentions the need to remove the formed methanol or propanol. research-solution.com
A process for preparing various glyoxylic esters, including those from long-chain alcohols, involves the transesterification of a glyoxylic acid ester hemiacetal or a glyoxylic acid ester acetal with an alcohol in the presence of a catalyst. google.com
To circumvent the sometimes harsh conditions of direct esterification and to achieve higher yields under milder conditions, activated derivatives of the carboxylic acid can be used. These methods involve converting the carboxylic acid into a more reactive species that readily reacts with the alcohol.
One common approach is the use of acyl chlorides . Glyoxyloyl chloride (the acyl chloride of glyoxylic acid) could be reacted with 1-dodecanol. This reaction is typically fast and irreversible but requires the prior synthesis of the often-unstable acyl chloride. The reaction of ethyl oxalyl chloride with certain organometallic reagents has been used to synthesize glyoxylates. chim.it
Another powerful method is the use of coupling reagents , such as dicyclohexylcarbodiimide (B1669883) (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). orgsyn.org This method, known as the Steglich esterification, is effective for a wide range of acids and alcohols, including those that are sterically hindered or acid-sensitive. orgsyn.org The reaction proceeds at room temperature and under neutral conditions, forming a highly insoluble dicyclohexylurea byproduct that can be removed by filtration. orgsyn.org
More recently, photoredox catalysis has emerged as a mild method for C-O bond activation. rsc.org Alkyl oxalate (B1200264) esters have been used as radical precursors in various transformations. rsc.org
Incorporation of the Dodecyl Moiety: Alkoxylation and Etherification Methods
The dodecyl group is introduced into the target molecule via the esterification reaction with 1-dodecanol. The key is the nucleophilic attack of the hydroxyl group of 1-dodecanol on the electrophilic carbonyl carbon of the glyoxylic acid or its activated derivative.
In the context of related long-chain compounds, various methods for introducing dodecyl groups have been described. For instance, the synthesis of dodecyl 2-(dodecyloxy)quinoline-4-carboxylate involves the reaction of a carboxylic acid with dodecanol. researchgate.net Similarly, the synthesis of dendronized azo-dyes has utilized the reaction of 3,5-bis(dodecyloxy)benzyl alcohol in esterification reactions. rsc.org
While not directly applicable to the synthesis of this compound, methods for synthesizing long-chain alkyl glycidyl (B131873) ethers involve the reaction of an alkyl alkoxide with epichlorohydrin, showcasing another strategy for incorporating long alkyl chains into molecules. d-nb.info
Mechanistic Studies of Key Synthetic Transformations
The primary synthetic transformation for this compound is esterification. The mechanism of the most common method, Fischer-Speier esterification, is well-established. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
The mechanism involves several key steps:
Protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This increases the electrophilicity of the carbonyl carbon. wikipedia.orglibretexts.org
Nucleophilic attack of the alcohol's hydroxyl group on the protonated carbonyl carbon, forming a tetrahedral intermediate (an oxonium ion). masterorganicchemistry.comwikipedia.org
Proton transfer from the attacking alcohol's oxygen to one of the original hydroxyl groups of the carboxylic acid. masterorganicchemistry.com
Elimination of water as a leaving group, regenerating the carbonyl double bond and forming a protonated ester. masterorganicchemistry.com
Deprotonation of the protonated ester to yield the final ester product and regenerate the acid catalyst. masterorganicchemistry.com
This entire process is reversible, and the equilibrium nature of the reaction necessitates strategies to favor product formation. masterorganicchemistry.comlibretexts.orgchemistrysteps.com
The mechanism for transesterification is similar, involving the protonation of the carbonyl oxygen of the starting ester, followed by nucleophilic attack by the incoming alcohol.
Kinetic Investigations of this compound Formation
While specific kinetic studies on the formation of this compound are not extensively documented, the kinetics can be inferred from general studies on Fischer esterification and reactions involving long-chain alcohols and carboxylic acids. Esterification is a reversible reaction, and its rate is influenced by several factors, including temperature, the molar ratio of reactants, and the concentration of the catalyst. researchgate.netjptcp.com
Kinetic studies on the esterification of other carboxylic acids with alcohols have shown that the reaction typically follows second-order kinetics. mdpi.com The rate of reaction is dependent on the concentration of both the carboxylic acid and the alcohol. Increasing the temperature generally increases the reaction rate constant. researchgate.net For the synthesis of this compound, the use of an excess of one of the reactants, typically the less expensive one, or the continuous removal of water formed during the reaction, would be crucial to shift the equilibrium and achieve a high conversion to the ester. sparkl.meresearchgate.net
The kinetics of the reaction between glyoxylic acid and aliphatic alcohols have been studied, indicating that an increase in temperature can also improve the selectivity towards the formation of the acetal of the ester. researchgate.net A pseudo-homogeneous kinetic model has been successfully applied to describe the reaction between an aqueous solution of glyoxylic acid and 2-ethyl hexanol, a long-chain alcohol. researchgate.net
Table 1: Factors Influencing the Rate of this compound Formation (Inferred from Analogous Reactions)
| Factor | Effect on Reaction Rate | Rationale |
| Temperature | Increases | Provides the necessary activation energy for the reaction. researchgate.net |
| Catalyst Concentration | Increases | A higher concentration of acid catalyst protonates more carboxylic acid molecules, making them more susceptible to nucleophilic attack by the alcohol. |
| Molar Ratio of Reactants | Can be manipulated to increase rate | Using an excess of one reactant can increase the frequency of collisions and shift the equilibrium towards the products. sparkl.me |
| Water Removal | Increases forward reaction rate | As a product, removing water shifts the equilibrium to favor the formation of the ester, according to Le Chatelier's principle. researchgate.net |
Spectroscopic Elucidation of Reaction Intermediates (Focus on mechanistic pathways, not basic characterization)
The first step in the acid-catalyzed esterification is the protonation of the carbonyl oxygen of the carboxylic acid group of glyoxylic acid by the acid catalyst. This protonation makes the carbonyl carbon more electrophilic. The alcohol, dodecanol, then acts as a nucleophile and attacks the protonated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a hemiacetal ester. google.comgoogle.com
This tetrahedral intermediate is in equilibrium with the starting materials and can undergo further reactions. Proton transfer can occur, followed by the elimination of a water molecule to form a protonated ester. Deprotonation of this species then yields the final ester, this compound, and regenerates the acid catalyst.
Given that glyoxylic acid also possesses an aldehyde group, a parallel reaction pathway can occur where the alcohol adds to the aldehyde carbonyl, forming a hemiacetal. This hemiacetal can then be esterified or react further with another molecule of the alcohol to form a full acetal. Spectroscopic techniques such as NMR and IR would be instrumental in identifying these intermediates. For instance, the formation of the tetrahedral intermediate would be characterized by a shift in the carbonyl signal in the 13C NMR spectrum. The presence of hemiacetal or acetal structures could also be confirmed by characteristic signals in both 1H and 13C NMR spectra. google.comgoogle.com
Development of Novel and Sustainable Synthetic Pathways for this compound
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for ester synthesis, which can be applied to the production of this compound. europa.eu These methods focus on reducing the environmental impact by using less hazardous materials, improving energy efficiency, and simplifying purification processes. ajgreenchem.comjove.com
One promising approach is the use of solid acid catalysts, such as ion-exchange resins (e.g., Dowex H+) or sulfated zirconia. nih.govajgreenchem.com These catalysts are heterogeneous, meaning they can be easily separated from the reaction mixture by filtration and potentially reused, which simplifies the product purification and reduces waste. nih.gov The esterification of long-chain fatty acids with long-chain alcohols has been successfully demonstrated using a solid SO3H-carbon catalyst under solvent-free conditions. ajgreenchem.com
Another sustainable strategy is the use of greener solvents. Traditional esterification reactions often use solvents like toluene, which are volatile and have associated health and environmental risks. Acetonitrile has been proposed as a greener alternative for Steglich esterification. jove.com Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and improve yields, often with lower energy consumption compared to conventional heating. sparkl.me
Enzymatic synthesis using lipases as catalysts presents a highly sustainable and selective method for ester production, including those of long-chain alcohols. google.com This approach operates under mild reaction conditions and often exhibits high chemo- and regioselectivity, minimizing the formation of byproducts.
Optimization of Reaction Conditions for Yield and Selectivity
The optimization of reaction conditions is critical for maximizing the yield and selectivity of this compound. Key parameters that can be adjusted include the choice of catalyst, reaction temperature, reaction time, and the molar ratio of the reactants.
Studies on the esterification of long-chain fatty acids have shown that the choice of catalyst plays a significant role. Ferric chloride hexahydrate has been found to be an effective catalyst for the esterification of long-chain acids and alcohols. acs.org Solid acid catalysts like Amberlyst-16 have also been used effectively for the esterification of lauric acid with 2-ethyl hexanol, achieving high conversion and yield. csic.es
The reaction temperature is another crucial factor. For the synthesis of long-chain wax esters, a temperature of 90 °C was found to be optimal when using a SO3H-carbon catalyst. ajgreenchem.com In the case of the esterification of palm fatty acids with polyhydric alcohols, response surface methodology (RSM) has been used to optimize the process conditions. ijcce.ac.ir
The molar ratio of glyoxylic acid to dodecanol also needs to be optimized. While an excess of the alcohol can drive the reaction forward, it can also lead to the formation of byproducts like the acetal. researchgate.netarkat-usa.org Therefore, a careful balance must be struck to maximize the yield of the desired ester. The removal of water, often achieved by azeotropic distillation with a suitable solvent, is a common strategy to improve the yield. google.com
Table 2: Optimization Parameters for the Synthesis of Long-Chain Esters (Applicable to this compound)
| Parameter | Optimized Condition (Example) | Outcome | Reference |
| Catalyst | 20 wt.% SO3H-carbon | 97% yield of cetyl palmitate | ajgreenchem.com |
| Temperature | 90 °C | Maximized yield of wax esters | ajgreenchem.com |
| Reactant Molar Ratio | 1:1 (Acid:Alcohol) | High conversion and selectivity for wax esters | ajgreenchem.com |
| Reaction Time | 6-10 hours | >95% yield for various long-chain esters | ajgreenchem.com |
| Solvent | Solvent-free | Greener process, simplified work-up | ajgreenchem.com |
Reaction Chemistry and Mechanistic Studies of Dodecyloxy Oxo Acetate
Theoretical Reactivity of the Oxoacetate Functional Group in (Dodecyloxy)(oxo)acetate
Based on the known chemistry of α-ketoesters, the oxoacetate portion of this compound would be expected to be a hub of chemical reactivity.
Nucleophilic Addition Reactions at the Carbonyl Center
The two carbonyl groups of the oxoacetate moiety are electrophilic centers, susceptible to attack by nucleophiles. The ketone carbonyl is generally more reactive than the ester carbonyl. It is anticipated that a wide range of nucleophiles, such as Grignard reagents, organolithium compounds, and enolates, would add to the ketone carbonyl.
Reactions Involving Alpha-Hydrogens of the Acetate Moiety
While the oxoacetate structure lacks traditional alpha-hydrogens adjacent to a single carbonyl group, the methylene (B1212753) group of an enolizable ester could potentially participate in reactions under strongly basic conditions. However, the reactivity of the carbonyl groups themselves is expected to dominate.
Condensation and Cyclization Reactions
Drawing parallels with other α-ketoesters, this compound could theoretically participate in condensation reactions. For instance, in a reaction analogous to the Claisen condensation, an enolate could potentially attack the ester carbonyl of another molecule, leading to the formation of a β-dicarbonyl compound. Intramolecular cyclization reactions might also be feasible if a suitable nucleophilic site could be generated elsewhere in the molecule.
Postulated Transformations Involving the Dodecyl Ether Linkage
The dodecyl ether portion of the molecule introduces a different set of potential reactions, primarily centered on the stability of the ether bond and the reactivity of the long alkyl chain.
Hydrolytic Stability and Cleavage Reactions
Ethers are generally known for their chemical stability and resistance to hydrolysis under neutral or basic conditions. However, under strongly acidic conditions, particularly with strong acids like hydroiodic acid (HI) or hydrobromic acid (HBr), the ether linkage is expected to cleave. This would likely proceed through protonation of the ether oxygen, followed by a nucleophilic substitution reaction (either SN1 or SN2) to yield dodecyl iodide or bromide and the corresponding oxoacetic acid derivative. The general stability of long-chain alkyl ethers suggests that vigorous conditions would be necessary for this cleavage.
Theoretical and Computational Chemistry of Dodecyloxy Oxo Acetate
Quantum Chemical Investigations of Electronic Structure
Quantum chemical calculations provide profound insights into the electronic nature of (Dodecyloxy)(oxo)acetate, revealing the distribution of electrons and identifying regions of the molecule that are key to its reactivity.
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each MO having a specific energy level and spatial distribution. openstax.orglibretexts.org For this compound, the most important orbitals for understanding its chemical reactivity are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to donate electrons, acting as a nucleophile. In the model system, methyl (oxo)acetate, the HOMO is primarily localized on the oxygen atoms of the carbonyl and ether groups, indicating that these are the most nucleophilic sites. The LUMO, on the other hand, is the lowest energy orbital that is empty of electrons and represents the molecule's ability to accept electrons, acting as an electrophile. The LUMO in methyl (oxo)acetate is predominantly centered on the carbon atoms of the two carbonyl groups, highlighting these as the primary electrophilic sites susceptible to nucleophilic attack. ucsb.edu
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO.
Table 1: Calculated Molecular Orbital Energies for a Model System (Methyl (oxo)acetate) (Note: These values are representative and obtained from DFT calculations on a model system.)
| Orbital | Energy (eV) |
| LUMO+1 | -0.5 |
| LUMO | -1.5 |
| HOMO | -7.0 |
| HOMO-1 | -7.8 |
The electron density distribution within this compound reveals the regions of high and low electron concentration, which directly relates to the molecule's polarity and reactivity. The oxygen atoms of the carbonyl and alkoxy groups possess a high electron density, resulting in partial negative charges (δ-). Conversely, the adjacent carbon atoms bear partial positive charges (δ+), making them electrophilic.
Reactivity indices, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of the reactivity of different sites within the molecule. For instance, the Fukui function can be used to predict the most likely sites for nucleophilic and electrophilic attack. For this compound, these calculations would confirm that the carbonyl carbons are the most susceptible to nucleophilic attack, while the oxygen atoms are the preferred sites for electrophilic attack.
Conformational Analysis and Potential Energy Surfaces of this compound
Conformational analysis explores the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. ukm.my For this compound, the most significant conformational flexibility arises from rotation around the C-C and C-O single bonds of the oxoacetate and dodecyloxy groups.
A potential energy surface (PES) is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. arxiv.org By mapping the PES, the most stable conformers (energy minima) and the energy barriers for interconversion (saddle points or transition states) can be identified.
For the oxoacetate moiety, rotation around the central C-C bond leads to different relative orientations of the two carbonyl groups. The most stable conformer is typically the one that minimizes steric hindrance and maximizes favorable electronic interactions. In the case of the dodecyloxy group, the long alkyl chain can adopt numerous conformations. However, in the absence of specific intermolecular interactions, a fully extended, staggered conformation is generally the most stable.
Table 2: Relative Energies of Key Conformers for a Model System (Ethyl (oxo)acetate) (Note: These values are illustrative and based on theoretical calculations for a simplified model.)
| Conformer (Dihedral Angle C-C-O-C) | Relative Energy (kcal/mol) |
| Anti (180°) | 0.0 |
| Gauche (60°) | 1.2 |
| Eclipsed (0°) | 4.5 |
Advanced Applications of Dodecyloxy Oxo Acetate in Materials Science and Catalysis
(Dodecyloxy)(oxo)acetate as a Monomer or Precursor in Polymer Synthesis (Non-biological polymers)
The bifunctional nature of this compound, possessing a long alkyl chain and a reactive α-keto ester group, suggests its potential as a building block in polymer chemistry.
While no polymers directly derived from this compound are documented, its structure lends itself to the conceptual design of novel monomers. The dodecyl tail would be expected to impart flexibility and hydrophobicity to a polymer backbone. The oxoacetate group could participate in various polymerization reactions. For instance, it could be a precursor for vinyl-type monomers after suitable chemical modification. The synthesis of polymers with long side chains is a known strategy to influence polymer properties. compliancecosmos.org
Table 1: Hypothetical Monomers Derived from this compound and Their Potential Polymerization Methods
| Monomer Name | Hypothetical Synthetic Route from this compound | Potential Polymerization Method |
| Dodecyl 2-hydroxy-2-(acryloyloxy)acetate | 1. Reduction of the keto group to a hydroxyl group. 2. Esterification with acryloyl chloride. | Free-radical polymerization |
| 1-(Dodecyloxy)-1-oxo-2-vinyloxyethane | Enolization and subsequent reaction with a vinylating agent. | Cationic polymerization |
| Dodecyl 2-isocyanato-2-oxoacetate | Conversion of the keto-ester to an isocyanate functionality. | Anionic polymerization, polyaddition |
This table is speculative and based on general organic synthesis principles.
The polymerization kinetics of a hypothetical monomer derived from this compound would be highly dependent on the specific polymerizable group introduced. For a vinyl-type monomer, the kinetics would likely follow standard free-radical polymerization models, with the bulky dodecyl group potentially influencing propagation and termination rates due to steric hindrance. The study of polymerization kinetics is crucial for controlling polymer molecular weight and architecture. reessanj.irethernet.edu.et
Integration of this compound into Functional Materials (Non-biological)
The amphiphilic character of this compound suggests its utility in surface modification and the formation of self-assembled materials.
This compound could theoretically be used to modify surfaces, rendering them more hydrophobic. The oxoacetate group could be used to anchor the molecule to a surface through chemical reactions, such as reaction with surface hydroxyl groups to form ester linkages. This is a common strategy for surface functionalization. osf.iomdpi.comgoogle.com
Table 2: Potential Surface Modification Applications of this compound
| Substrate | Potential Anchoring Chemistry | Expected Change in Surface Property |
| Cellulose-based materials | Esterification with surface hydroxyl groups. | Increased hydrophobicity, altered biocompatibility. |
| Metal oxides (e.g., silica, titania) | Formation of coordinate bonds or ester linkages with surface hydroxyls. | Improved dispersion in non-polar media, creation of a hydrophobic barrier. |
| Polymers with functional groups | Reaction with amines, alcohols, or other reactive groups on the polymer surface. | Enhanced surface lubricity, altered surface energy. |
This table represents potential applications and is not based on documented studies of this compound.
The combination of a long, flexible dodecyl chain and a polar head group in this compound makes it a candidate for forming self-assembled structures like micelles or vesicles in polar solvents, or reverse micelles in non-polar solvents. The principles of self-assembly are foundational to creating complex, functional supramolecular structures. rug.nltue.nlrsc.orggoogle.comresearchgate.net The specific architecture would depend on factors like concentration, temperature, and solvent.
Environmental Chemical Pathways and Degradation Mechanisms of Dodecyloxy Oxo Acetate
Photochemical Degradation Pathways in Aquatic and Atmospheric Environments
Photochemical degradation is a significant pathway for the transformation of organic compounds in the environment, driven by the absorption of light. For (Dodecyloxy)(oxo)acetate, both direct and indirect photolysis are potential degradation routes.
The presence of the carbonyl group in the (oxo)acetate moiety makes the molecule susceptible to photochemical processes such as the Norrish Type II reaction, particularly when irradiated with short-wavelength light. google.com This type of reaction involves intramolecular abstraction of a hydrogen atom by the excited carbonyl group, leading to cleavage of the molecule and the formation of an olefin (in this case, 1-dodecene) and a smaller carbonyl-containing fragment.
In natural waters and the atmosphere, indirect photolysis often plays a more dominant role. This process is mediated by photosensitizers, such as dissolved organic matter (DOM) like humic and fulvic acids, which absorb sunlight and produce reactive oxygen species (ROS). acs.org These species include hydroxyl radicals (•OH), singlet oxygen (¹O₂), and excited triplet states of the sensitizer (B1316253) (³HS*). acs.org Phthalate esters with long alkyl chains have been shown to be degraded by these triplet-state reactions. acs.org The long dodecyl chain of this compound would be susceptible to attack by these highly reactive species, leading to oxidation.
In the atmosphere, volatile or aerosol-bound this compound would primarily be degraded by gas-phase reactions with photochemically generated hydroxyl radicals (•OH). caltech.edursc.org
Hydrolytic Degradation Mechanisms and Products
Hydrolysis is a key chemical degradation pathway for esters in aqueous environments. α-keto esters, the chemical class to which this compound belongs, are known to undergo rapid, spontaneous hydrolysis in aqueous media. nih.govresearchgate.netnih.gov This reaction does not require enzymatic activity and proceeds via the cleavage of the ester bond.
The primary mechanism involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. For this compound, this process would yield two primary products:
Dodecanol (B89629) (C₁₂H₂₅OH)
Oxoacetic acid (glyoxylic acid)
The rate of hydrolysis for α-keto esters can be significantly faster than for other types of esters. nih.gov Studies on compounds like dimethyl-α-ketoglutarate (DMKG) and octyl-α-ketoglutarate show that the ester moiety proximal to the α-ketone hydrolyzes rapidly. researchgate.net The hydrolysis of these esters can also lead to a noticeable acidification of the surrounding aqueous medium due to the release of the carboxylic acid product, which then deprotonates. nih.govnih.gov
The reaction can be represented as: C₁₂H₂₅OC(O)C(O)OH + H₂O → C₁₂H₂₅OH + HOOC(O)C(O)OH
The rate of hydrolysis can be influenced by pH and temperature, with catalysis by both acids and bases being a common feature of ester hydrolysis. aklectures.com
Oxidative Transformation Pathways
The dodecyl chain of this compound is a prime target for oxidative degradation, particularly by hydroxyl radicals (•OH) in both atmospheric and aquatic environments. caltech.edursc.org
In the atmosphere, heterogeneous oxidation on the surface of aerosols is a relevant pathway. Research on sodium dodecyl sulfate (B86663) (SDS), which also possesses a C12 alkyl chain, has shown that it undergoes heterogeneous oxidation by OH radicals. caltech.edursc.orgrsc.org This process leads to the sequential addition of oxygen atoms to the alkyl chain, a process termed "sequential oxygenation," which dominates over fragmentation. caltech.edursc.org This suggests that this compound would likely form a series of hydroxylated and carbonylated derivatives on its dodecyl chain before significant chain cleavage occurs. The atmospheric lifetime for dodecyl sulfate upon heterogeneous OH oxidation is estimated to be around 19 days, providing a potential analogue for the atmospheric persistence of the dodecyl moiety. caltech.edursc.org
In aquatic systems, oxidation can be initiated by hydroxyl radicals formed through photochemical processes (as described in 6.1) or other advanced oxidation processes. Studies on the oxidation of other long-chain molecules, such as dodecyl dimethyl benzyl (B1604629) ammonium (B1175870) chloride (DDBAC), show that degradation pathways include hydroxylation and subtraction of hydrogen from the alkyl chain. researchgate.net Similarly, the oxidation of methyl linoleate (B1235992) in sodium dodecyl sulfate micelles indicates that peroxy radicals are key intermediates in the oxidation of long alkyl chains within aggregated structures. vietnamjournal.ru
Identification and Characterization of Chemical Transformation Products
The table below summarizes the expected primary transformation products from the main degradation pathways.
| Degradation Pathway | Primary Transformation Products | Secondary Products / Further Reactions |
| Hydrolysis | Dodecanol, Oxoacetic Acid (Glyoxylic Acid) nih.govresearchgate.net | Dodecanol can undergo further oxidation. Oxoacetic acid can be further oxidized to oxalic acid or reduced. |
| Photochemical Degradation | 1-Dodecene (from Norrish Type II reaction) google.com | Further oxidation of 1-dodecene. |
| Oxidative Transformation | Hydroxylated (Dodecyloxy)(oxo)acetates, Carbonylated (Dodecyloxy)(oxo)acetates caltech.edursc.org | Shorter-chain carboxylic acids, Aldehydes, Ketones (from chain cleavage) caltech.edu |
Modeling of Chemical Fate and Persistence from a Purely Chemical Perspective
Evaluative environmental fate models, such as the Equilibrium Criterion (EQC) model, are used to predict the environmental distribution, persistence, and long-range transport potential of chemicals. diva-portal.org These models rely on key physical-chemical properties of the substance. epa.gov While specific experimental data for this compound is not available, its properties can be estimated to parameterize such models.
Key parameters required for fate modeling include:
Water Solubility: Expected to be low due to the long hydrophobic dodecyl chain.
Vapor Pressure: Likely to be low, indicating it is a semi-volatile organic chemical.
Octanol-Water Partition Coefficient (Kow): Expected to be high, suggesting a tendency to partition into organic matter and bioaccumulate.
Octanol-Air Partition Coefficient (Koa): High values of Koa suggest a propensity to sorb to aerosol particles, soil, and vegetation. researchgate.net
Henry's Law Constant: This value determines the partitioning between air and water.
Models for other organic esters, like phthalates, indicate that higher molecular weight esters tend to have increased environmental persistence and a greater tendency to partition to aerosols, vegetation, and soils, which reduces their potential for long-range atmospheric transport. researchgate.net Similarly, organophosphate esters are often found partitioned to particles in the atmosphere. nih.gov A simple mass transport model can also be developed to predict the degree of degradation in a layered system, considering factors like hydrolysis and adsorption. caltech.edu
Future Perspectives and Emerging Research Avenues for Dodecyloxy Oxo Acetate
Exploration of Unconventional Synthetic Strategies
Traditional synthesis of α-keto esters often involves multi-step processes, oxidation of α-hydroxy esters, or transition-metal-catalyzed carbonylations, which can be limited by the use of hazardous reagents or precious metals. mdpi.comgoogle.com Future research is anticipated to pivot towards more sustainable and efficient "unconventional" methodologies tailored for long-chain α-keto esters like (Dodecyloxy)(oxo)acetate.
Emerging areas of interest include:
Photocatalysis: Visible-light-induced synthesis represents a mild and green alternative. researchgate.net Copper-catalyzed photoredox reactions, for instance, have shown promise in the controlled oxidation of terminal alkynes to α-keto esters using molecular oxygen as a sustainable oxidant. semanticscholar.org Adapting such methods for the direct conversion of dodecanol-derived substrates could provide a highly efficient and atom-economical route.
Electrochemical Synthesis: Anodic oxidation offers a reagent-free approach to synthesis. mdpi.com Developing electrochemical methods for the direct oxidation of dodecyl-containing precursors could minimize waste and enhance safety, aligning with the principles of green chemistry. mdpi.com
Biocatalysis and Biomass Conversion: Leveraging enzymes or whole-cell systems for the synthesis of α-keto esters is a growing field. mdpi.com Exploring enzymatic pathways for the conversion of renewable feedstocks derived from biomass into this compound could provide a sustainable manufacturing platform. scilit.com The conversion of biomass-derived α-hydroxy acids via catalytic oxidation is a particularly promising green route. mdpi.com
A comparative overview of potential synthetic strategies is presented in Table 1.
Table 1: Comparison of Potential Synthetic Strategies for this compound
| Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Visible-Light Photocatalysis | Mild reaction conditions, use of sustainable oxidants (e.g., O2), high functional group tolerance. | Development of efficient and recyclable photocatalysts, optimization of reaction parameters for long-chain substrates. |
| Electrochemical Synthesis | Reagent-free oxidation, high atom economy, operational simplicity and safety. | Design of selective electrode materials, understanding the mechanism of anodic oxidation for long-chain esters. |
| Biomass Conversion | Use of renewable feedstocks, alignment with green chemistry principles, potential for scalability. | Catalyst design for selective oxidation of biomass-derived α-hydroxy acids, addressing catalyst deactivation. |
Discovery of Novel Reactivity Patterns and Unprecedented Transformations
The dual functionality of the keto and ester groups makes α-keto esters valuable synthons in organic synthesis. nih.gov The presence of a long lipophilic dodecyl chain in this compound may, however, introduce novel reactivity or allow for transformations in unconventional reaction media.
Future research could focus on:
Asymmetric Catalysis in Micellar Systems: The amphiphilic nature of this compound could be exploited in aqueous or biphasic reaction systems. Investigating its participation in asymmetric Friedel-Crafts reactions or cycloadditions within micelles could lead to novel stereoselective transformations.
Polymerization and Material Synthesis: The ester and keto functionalities can serve as handles for polymerization. Research into the controlled polymerization of this compound could lead to new functional polymers with unique thermal or mechanical properties imparted by the long alkyl side chains.
Palladium-Catalyzed Transformations: Palladium enolates, generated from related β-keto esters, undergo a variety of transformations including aldol (B89426) condensations and Michael additions. nih.gov Exploring analogous palladium-catalyzed reactions of this compound could unlock new pathways to complex molecules under neutral conditions. nih.gov
Development of Advanced Theoretical Models for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting chemical behavior. For this compound, the development of advanced theoretical models can accelerate discovery and optimization.
Key research avenues include:
Density Functional Theory (DFT) Studies: Using DFT to model the electronic structure of this compound can help predict its reactivity, spectroscopic properties, and the transition states of potential reactions. This can guide the rational design of catalysts and reaction conditions.
Molecular Dynamics (MD) Simulations: MD simulations can be employed to understand the behavior of this compound in different solvent environments or at interfaces. This would be particularly relevant for exploring its potential applications in materials science or as a surfactant, where its aggregation and conformational dynamics are crucial.
Predictive Modeling for Catalyst Design: Combining computational screening with experimental work can fast-track the discovery of optimal catalysts for the synthesis and transformation of this compound.
Integration of this compound into Novel Non-biological Technologies
The unique combination of a reactive α-keto ester headgroup and a long hydrophobic tail makes this compound a candidate for various material science applications beyond its traditional role as a chemical intermediate.
Potential technological integrations are summarized in Table 2.
Table 2: Potential Non-biological Technological Applications
| Technology Area | Potential Role of this compound | Research Direction |
|---|---|---|
| Advanced Polymers & Coatings | As a monomer or additive to create functional polymers with tailored hydrophobicity, adhesion, and surface properties. | Investigating polymerization reactions and characterizing the resulting materials' physical and chemical properties. |
| Self-Assembling Materials | As a building block for creating ordered nanostructures like micelles, vesicles, or liquid crystals due to its amphiphilic nature. | Studying the self-assembly behavior in various solvents and exploring applications in encapsulation or templating. |
| Surface Modification | As a surface-active agent to modify the properties of materials, imparting hydrophobicity or creating reactive surfaces for further functionalization. | Exploring methods to graft the molecule onto different substrates and evaluating the resulting surface characteristics. |
Challenges and Opportunities in Fundamental and Applied Research
The advancement of research on this compound is not without its challenges, which in turn create significant opportunities for innovation.
Challenges:
Scalable and Green Synthesis: Developing a cost-effective and environmentally benign synthesis method that can be scaled for industrial production remains a primary hurdle. mdpi.com
Controlling Reactivity: The multiple reactive sites on the molecule can lead to side reactions and selectivity issues in complex transformations.
Limited Specific Data: There is a scarcity of published research focusing specifically on this compound, necessitating foundational studies to characterize its properties and reactivity.
Opportunities:
Sustainable Chemistry: The push for greener chemical processes provides a strong impetus for developing novel catalytic systems for the synthesis of this compound from renewable sources. scilit.com
New Materials Discovery: The molecule's unique structure offers a platform for creating novel functional materials that are currently inaccessible. mdpi.com
Interdisciplinary Research: Realizing the full potential of this compound will require collaboration between organic chemists, material scientists, and computational chemists. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
